Potency Superiority of SARS-CoV-2-IN-10 Over Closest Analog SARS-CoV-2-IN-11
In direct comparative analysis of data from the same vendor source, SARS-CoV-2-IN-10 exhibits superior enzymatic and antiviral potency compared to its closest structural analog, SARS-CoV-2-IN-11. Specifically, SARS-CoV-2-IN-10 demonstrates a 23.5% lower IC50 value against the 3CL protease (0.13 nM vs. 0.17 nM) and a 29.0% lower EC50 in cellular antiviral assays (1.03 nM vs. 1.45 nM) [1][2][3]. This quantitative difference indicates a more efficient inhibition of viral replication at lower concentrations.
| Evidence Dimension | Enzymatic inhibition (IC50) and cellular antiviral activity (EC50) |
|---|---|
| Target Compound Data | IC50: 0.13 nM; EC50: 1.03 nM |
| Comparator Or Baseline | SARS-CoV-2-IN-11: IC50 0.17 nM; EC50 1.45 nM |
| Quantified Difference | IC50: 23.5% lower; EC50: 29.0% lower |
| Conditions | Biochemical 3CLpro enzyme assay and cell-based antiviral assay (HEK-293T or Vero E6 cells) |
Why This Matters
A lower IC50 and EC50 translates to higher potency and potentially lower required dosages in experimental settings, reducing compound consumption and minimizing off-target effects.
- [1] TargetMol. SARS-CoV-2-IN-10. Product Datasheet. https://www.targetmol.cn/compound/sars-cov-2-in-10. View Source
- [2] MedChemExpress. SARS-CoV-2-IN-11. Product Datasheet. https://www.medchemexpress.cn/sars-cov-2-in-11.html. View Source
- [3] TargetMol. SARS-CoV-2-IN-11. Product Datasheet. https://www.targetmol.cn/compound/sars-cov-2-in-11. View Source
